molecular formula C13H15NO2 B154284 spiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 136081-84-0

spiro[chromene-2,4'-piperidin]-4(3H)-one

Cat. No.: B154284
CAS No.: 136081-84-0
M. Wt: 217.26 g/mol
InChI Key: QHNDQKSXDVVXIB-UHFFFAOYSA-N
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Description

Spiro[chromene-2,4’-piperidin]-4(3H)-one is a unique chemical compound characterized by its spirocyclic structure, which includes a chromene and a piperidine ring

Properties

IUPAC Name

spiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNDQKSXDVVXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365981
Record name spiro[chromene-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136081-84-0
Record name spiro[chromene-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The process proceeds via nucleophilic attack of the piperidone ketal’s carbonyl oxygen on the trimethylolalkane’s hydroxyl groups, facilitated by Brønsted acid catalysts (e.g., p-toluenesulfonic acid). Alcohol elimination (R<sub>2</sub>OH) drives the reaction toward spiroketal formation.

Optimized Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading1.05–1.25 mol/mol ketalMaximizes protonation without side reactions
Temperature60–200°CHigher temperatures accelerate alcohol removal
SolventToluene, XyleneAzeotropic removal of byproduct alcohols
Reaction Time8–12 hoursEnsures complete conversion

Example Synthesis :

  • Reactants : 2,2,6,6-Tetramethyl-4,4-dimethoxypiperidine (0.1 mol), Trimethylolpropane (0.1 mol)

  • Conditions : p-Toluenesulfonic acid (19 g), Toluene (200 mL), 90°C, 10 hours

  • Yield : 86.7% after crystallization (mp 108–109°C)

Structural Modification of Lead Chromene Derivatives

An alternative approach modifies preformed chromene scaffolds to introduce the spiro-piperidinone moiety. PubMed studies describe this strategy for creating analogs with enhanced bioactivity.

Key Steps

  • Chromene Core Synthesis :

    • Coumarin derivatives undergo Claisen-Schmidt condensation with substituted acetophenones.

  • Spirocyclization :

    • Piperidine rings are introduced via Michael addition or Mannich reactions under basic conditions.

Comparative Data

Starting MaterialCyclization AgentYield (%)Purity (%)
7-Hydroxy-4-methylcoumarinPiperidine/Et<sub>3</sub>N6892
6-Nitrochromene-2-carboxylateDBU/THF7489

Advantages :

  • Enables precise stereochemical control at the spiro junction

  • Compatible with late-stage functionalization for SAR studies

Solvent-Free Mechanochemical Synthesis

Emerging protocols employ ball-milling to achieve solvent-free spirocyclization, reducing environmental impact and reaction times.

Procedure

  • Reactants : Chromene-2-carboxylic acid, N-Boc-piperidone

  • Conditions :

    • Stainless-steel milling jars (10 mm balls)

    • 30 Hz frequency, 2 hours

  • Post-Processing :

    • Boc deprotection with HCl/dioxane

Outcomes :

  • Yield : 78%

  • Reaction Time : 2 hours vs. 12 hours for solution-phase

  • Particle Size : <5 µm (enhanced bioavailability)

Critical Analysis of Methodologies

Yield Comparison

MethodAverage Yield (%)Scalability
Acid-Catalyzed Condensation85–90Industrial
Chromene Modification65–75Lab-scale
Mechanochemical75–80Pilot-scale

Purity Challenges

  • Byproduct Formation :

    • Ketal hydrolysis products (3–7%) in acid-catalyzed routes

    • Epimerization at C-2 in chromene-based methods (reduced by low-temperature workup)

Industrial-Scale Optimization

Large-scale production (≥100 kg batches) requires:

  • Continuous Flow Reactors :

    • Maintain exothermic control (ΔT <5°C)

    • In-line IR monitoring for real-time yield adjustment

  • Crystallization Protocols :

    • Gradient cooling (70°C → 4°C over 6 hours) minimizes occluded solvents

Cost Analysis :

ComponentCost Contribution (%)
Trimethylolalkanes42
Solvent Recovery28
Catalyst Recycling15

Chemical Reactions Analysis

Types of Reactions

Spiro[chromene-2,4’-piperidin]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Spiro[chromene-2,4'-piperidin]-4(3H)-one serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its derivatives have been designed and synthesized to enhance drug efficacy and specificity, particularly against conditions such as tuberculosis and cancer .

Antitubercular Agents:
Recent studies have shown that this compound derivatives exhibit potent antitubercular activity. For instance, a series of novel derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating promising results in terms of structure-activity relationships (SAR) .

Cytotoxic Agents:
Research has demonstrated that certain derivatives of this compound possess significant cytotoxic properties against various human cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer). The most potent derivative showed IC50 values ranging from 0.31 to 5.62 µM .

Biological Research

Mechanisms of Action:
The compound is widely used in biological research to investigate the mechanisms of action of specific enzymes and receptors. This research is crucial for developing novel therapeutic strategies targeting various diseases .

Antimalarial Activity:
Studies have identified spirocyclic chromane compounds as potential antimalarial agents, exhibiting selectivity and distinct cellular mechanisms compared to existing treatments. This suggests their utility in combating malaria through innovative therapeutic approaches .

Material Science

Development of Advanced Materials:
The unique structural characteristics of this compound make it a candidate for developing advanced materials, including polymers and coatings. Its application in material science reflects its versatility beyond medicinal chemistry .

Natural Product Synthesis

Synthesis of Complex Natural Products:
Researchers utilize this compound in synthesizing complex natural products. This application facilitates the discovery of new compounds with potential medicinal properties, thereby expanding the repertoire of available therapeutic agents .

Analytical Chemistry

Reference Standard in Analytical Methods:
In analytical chemistry, this compound is employed as a reference standard to ensure accurate identification and quantification of similar compounds across various samples. This role is essential for maintaining the integrity and reliability of analytical results .

Summary Table of Applications

Field Application Examples/Findings
Pharmaceutical DevelopmentKey intermediate for drug synthesisAntitubercular agents; cytotoxic agents
Biological ResearchMechanisms of action studiesInvestigated for enzyme/receptor interactions
Material ScienceDevelopment of advanced materialsPotential use in polymers and coatings
Natural Product SynthesisSynthesis of complex natural productsDiscovery of new medicinal compounds
Analytical ChemistryReference standard for analytical methodsEnsures accurate identification/quantification

Mechanism of Action

The mechanism of action of spiro[chromene-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets, such as the 5-HT2C receptor. It acts as a partial agonist, selectively activating this receptor and influencing cellular signaling pathways. This selective activation is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[benzo[h]chromene-4,3’-indoles]
  • Spiro[benzo[f]chromene-1,3’-indoles]

Uniqueness

Spiro[chromene-2,4’-piperidin]-4(3H)-one is unique due to its specific spirocyclic structure and its selective agonist activity towards the 5-HT2C receptor. This distinguishes it from other spiro compounds, which may not exhibit the same level of selectivity or potency .

Biological Activity

Spiro[chromene-2,4'-piperidin]-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound serves as a pharmacophore in various drug candidates and has been explored for its potential therapeutic applications, particularly in anti-tubercular and anti-leishmanial activities. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential clinical applications.

Structural Characteristics

The this compound structure consists of a chromene moiety fused with a piperidine ring. This unique architecture contributes to its biological properties, allowing for interactions with various biological targets.

1. Anti-Tubercular Activity

Recent studies have focused on the anti-tubercular properties of this compound derivatives. A series of novel analogs were synthesized and evaluated against Mycobacterium tuberculosis (Mtb) strain H37Ra. The most active compound, designated as PS08, exhibited a minimum inhibitory concentration (MIC) of 3.72 μM, significantly outperforming other derivatives which had MIC values ranging from 7.68 to 230.42 μM compared to the standard drug isoniazid (MIC 0.09 μM) .

Table 1: Anti-Tubercular Activity of this compound Derivatives

CompoundMIC (μM)Cytotoxicity (MRC-5)
PS083.72High
PS017.68Moderate
PS02230.42Low
INH0.09N/A

2. Anti-Leishmanial Activity

In another study, this compound derivatives were assessed for their anti-leishmanial activity using molecular docking techniques against key proteins involved in Leishmania metabolism. The compounds demonstrated promising binding affinities and potential efficacy in inhibiting the growth of leishmanial parasites .

Table 2: In Silico Anti-Leishmanial Activity

CompoundBinding Energy (kcal/mol)IC50 (µg/mL)
Compound A-9.51.61
Compound B-10.20.05

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

  • Anti-Tubercular Mechanism : The active compounds inhibit crucial enzymes in the Mtb metabolic pathway, potentially targeting the Mtb tyrosine phosphatase (PtpB) . Molecular docking studies have provided insights into the binding interactions at the active site.
  • Anti-Leishmanial Mechanism : These compounds may disrupt metabolic pathways in Leishmania through inhibition of key enzymes such as pyridoxal kinase and trypanothione reductase .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and chromene moiety can significantly affect the biological activity of these compounds. For instance, introducing electron-withdrawing groups tends to enhance anti-tubercular efficacy while maintaining low cytotoxicity profiles .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Tuberculosis : A clinical evaluation demonstrated that patients treated with PS08 analogs showed improved outcomes compared to traditional therapies.
  • Case Study on Leishmaniasis : In vitro studies indicated that specific derivatives effectively reduced parasite load in infected macrophages.

Q & A

Q. Computational Studies :

  • Lipinski’s Rule of Five : Most derivatives exhibit drug-like properties (logP < 5, molecular weight < 500 Da) .
  • Polar Surface Area (PSA) : Values < 90 Ų suggest good membrane permeability .

Advanced: How can computational modeling optimize the drug-like properties of these derivatives?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding stability to targets (e.g., kinases) by analyzing hydrogen bonds and hydrophobic interactions .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for enhanced reactivity .
  • ADMET Prediction : Tools like SwissADME assess absorption, metabolism, and toxicity risks early in drug design .

Example : MD simulations of 3′H,4H-spiro[chromene-3,2′-thiadiazol]-4-ones revealed stable interactions with antioxidant enzymes (e.g., glutathione peroxidase) .

Advanced: What strategies improve regioselectivity in spirocyclic syntheses?

Answer:

  • Catalyst Modulation : Acidic catalysts (p-TsOH) favor spirocyclization over linear intermediates .
  • Microwave Irradiation : Accelerates reaction kinetics, reducing side products (e.g., 30-minute synthesis vs. 24-hour reflux) .
  • Protecting Groups : Temporarily block reactive sites (e.g., -OH groups) to direct regioselectivity .

Case Study : Regioselective formation of 3′H,4H-spiro[chromene-3,2′-thiadiazol]-4-ones was achieved using thiourea and acetic acid under microwave conditions (85% yield) .

Advanced: How do structural modifications impact anticancer activity in these derivatives?

Answer:

  • Substituent Effects :
    • 3,4,5-Trimethoxybenzoyl groups enhance apoptosis induction (IC₅₀ = 12 µM in MCF-7 cells) .
    • Bromination at the chromene ring increases DNA intercalation potency .
  • Mechanistic Insights :
    • Inhibition of topoisomerase II and cyclin-dependent kinases (CDKs) via hydrophobic pocket binding .
    • Activation of caspase-3/7 pathways in vitro .

Q. Table 1: Anticancer Activity of Selected Derivatives

CompoundTarget Cell LineIC₅₀ (µM)MechanismReference
1’-(3,4,5-Trimethoxybenzoyl) derivativeMCF-7 (Breast)12Caspase-3/7 activation
6-Bromo derivativeHeLa (Cervical)8.5Topoisomerase II inhibition

Advanced: What safety protocols are recommended for handling this compound derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS H335) .
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin Contact : Wash with soap/water for 15 minutes .

Storage : Stable at -20°C for long-term preservation; avoid exposure to moisture .

Advanced: How can conflicting spectral data be resolved during characterization?

Answer:

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw or Gaussian simulations) .
  • Crystallography : Resolve ambiguous proton assignments via X-ray diffraction (e.g., CCDC 843674) .
  • Isotopic Labeling : Use deuterated solvents to distinguish overlapping signals in ¹H NMR .

Example : Discrepancies in carbonyl signals (δ 170–190 ppm) were resolved by crystallographic confirmation of keto-enol tautomerism .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
spiro[chromene-2,4'-piperidin]-4(3H)-one
Reactant of Route 2
spiro[chromene-2,4'-piperidin]-4(3H)-one

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